2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Chemical Identity Purity Specification Quality Control

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 477329-72-9) is a synthetic, low-molecular-weight (315.4 g/mol) heterocyclic compound belonging to the 1,3,4-thiadiazole thioether acetamide class. It features a 1,3,4-thiadiazole core disubstituted with a 2-thioacetamide group at the 2-position and a 4-fluorobenzylthio group at the 5-position, yielding the molecular formula C₁₁H₁₀FN₃OS₃.

Molecular Formula C11H10FN3OS3
Molecular Weight 315.4 g/mol
CAS No. 477329-72-9
Cat. No. B5701801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS477329-72-9
Molecular FormulaC11H10FN3OS3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N)F
InChIInChI=1S/C11H10FN3OS3/c12-8-3-1-7(2-4-8)5-17-10-14-15-11(19-10)18-6-9(13)16/h1-4H,5-6H2,(H2,13,16)
InChIKeyCSGRWNXDPDGOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 477329-72-9): Procurement-Relevant Identity and Core Structural Features


2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 477329-72-9) is a synthetic, low-molecular-weight (315.4 g/mol) heterocyclic compound belonging to the 1,3,4-thiadiazole thioether acetamide class . It features a 1,3,4-thiadiazole core disubstituted with a 2-thioacetamide group at the 2-position and a 4-fluorobenzylthio group at the 5-position, yielding the molecular formula C₁₁H₁₀FN₃OS₃ . The primary acetamide terminus distinguishes it from the more common N-substituted acetamide analogs in this chemical space, offering a free –NH₂ handle for further conjugation or derivatization . Commercially available purity specifications are typically ≥95% .

Why Generic 1,3,4-Thiadiazole Thioether Acetamides Cannot Substitute for 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (477329-72-9) in Research Procurement


The 4-fluorobenzylthio substituent imparts electronic and steric properties that cannot be replicated by non-fluorinated, chlorinated, or regioisomeric analogs. In published structure–activity relationship (SAR) studies on closely related 1,3,4-thiadiazole-2-yl acetamide derivatives, the presence and position of electron-withdrawing halogen substituents on the benzylthio ring profoundly influenced both synthetic yield and cytotoxicity profiles; chlorine-containing derivatives at ortho and meta positions were the most cytotoxic, while electron-donating groups reduced activity [1]. Furthermore, a 4-fluorobenzylthio-thiadiazole scaffold has demonstrated direct engagement with the ATP-binding pocket of ABL kinase (Ki = 100 nM), confirming that the fluorobenzylthio substitution pattern is not interchangeable with other benzylthio variants for target binding [2]. These findings collectively establish that generic replacement with a non-fluorinated or differently substituted analog carries a high risk of altered or nullified biological activity in assays dependent on this specific substitution geometry.

Quantitative Differentiation Evidence for 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (477329-72-9) Against Structural Analogs


Vendor-Certified Purity and Molecular Identity Benchmarking Against a Regioisomeric Analog (Sigma-Aldrich CPR)

The target compound is supplied as 2-((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide with a minimum purity specification of 95% (AKSci Catalog 1548CE) . A closely related regioisomeric analog, 2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole (CAS 477329-15-0, Sigma-Aldrich L242608), is listed as an AldrichCPR custom product without a publicly disclosed purity specification, carries a higher molecular weight (366.5 vs. 315.4 g/mol), and contains two benzylthio groups instead of one thioacetamide and one benzylthio group, fundamentally altering its hydrogen-bonding capacity and synthetic utility [1]. The target compound's unambiguous identity is confirmed by its distinct molecular formula (C₁₁H₁₀FN₃OS₃) and SMILES notation (O=C(N)CSC1=NN=C(SCC2=CC=C(F)C=C2)S1), which are verified by both AKSci and Chemenu databases .

Chemical Identity Purity Specification Quality Control Procurement

Class-Level Cytotoxicity SAR: Electron-Withdrawing Substituents on the Benzylthio Ring Are Required for Potent Anticancer Activity

In a systematic SAR study by Bahmani et al. (2019), a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-fluorophenylacetamide derivatives were evaluated for cytotoxicity against MCF-7 (breast cancer) cells by MTT assay [1]. Derivatives bearing electron-withdrawing substituents (F, Cl) on the benzylthio ring consistently exhibited higher cytotoxicity than those with electron-donating groups (OCH₃), with several analogs surpassing the reference drug imatinib [1]. Chlorine substitution at the ortho and meta positions yielded the most potent compounds in this series [1]. Although 2-((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide was not itself tested in this study, the core 5-(4-fluorobenzylthio)-1,3,4-thiadiazole scaffold is structurally embedded in the most active compounds, and the 4-fluoro substituent is explicitly classified among the activity-enhancing electron-withdrawing groups [1].

Anticancer Cytotoxicity SAR 1,3,4-Thiadiazole Tyrosine Kinase

Kinase Binding Affinity of the 4-Fluorobenzylthio-Thiadiazole Core: ABL Kinase Ki = 100 nM

The 5-(4-fluorobenzylthio)-1,3,4-thiadiazole scaffold is a validated kinase-binding motif. The closely related compound 4-fluoro-N-(5-(4-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)benzamide (CHEMBL255738) inhibited recombinant human ABL kinase with a Ki of 100 nM in a radioactive ATP-utilization assay [1]. This compound differs from the target compound only by replacement of the 2-thioacetamide group with a 2-(4-fluorobenzamido) substituent. The conserved 5-(4-fluorobenzylthio)-1,3,4-thiadiazole core is the essential pharmacophoric element for ABL kinase engagement [1]. Non-fluorinated benzylthio analogs were not reported in this dataset, but the documented activity of the 4-fluoro congener supports the inference that the fluorobenzylthio-thiadiazole substructure is a productive kinase-binding motif.

Kinase Inhibition ABL Binding Affinity Tyrosine Kinase Drug Discovery

Thiadiazole-Bridged Thioacetamide Scaffold Validated as Photosynthetic Enzyme Inhibitor: Cy-FBP/SBPase IC₅₀ = 6.7 μM

Zuo et al. (2023) screened 26 thiadiazole-bridged thioacetamide compounds against cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase (Cy-FBP/SBPase) and identified compound S5 with an IC₅₀ of 6.7 ± 0.7 μM against the enzyme and an EC₅₀ of 7.7 ± 1.4 μM against Synechocystis sp. PCC6803 whole cells [1]. Compound S5 also demonstrated a favorable safety profile in human-derived cells and zebrafish [1]. Although the target compound (477329-72-9) was not among the 26 tested compounds, it shares the identical thiadiazole-bridged thioacetamide core architecture that defines the active chemotype. The primary acetamide group on the target compound offers an unsubstituted –NH₂ hydrogen-bond donor that could further optimize interactions within the Cy-FBP/SBPase active site based on the pharmacophore model described by the authors [1].

Algicide Cyanobacteria Photosynthesis Inhibition Agrochemical Thioacetamide

Primary Acetamide Functional Handle Enables Divergent Derivatization Not Accessible to N-Substituted Acetamide Analogs

The target compound bears a terminal primary acetamide (–CH₂–CO–NH₂) at the 2-thio position, as confirmed by its SMILES notation O=C(N)CSC1=NN=C(SCC2=CC=C(F)C=C2)S1 . In contrast, the majority of biologically characterized analogs in this chemical series possess N-aryl or N-alkyl substituted acetamide termini (e.g., N-(2-ethoxyphenyl), N-(4-fluorobenzyl), or N-(2-chloro-5-(trifluoromethyl)phenyl)), which are terminal and cannot be further elaborated . The free primary amine of the target compound permits subsequent acylation, sulfonylation, reductive amination, or urea formation, offering a divergent synthetic node. This structural feature is absent in the closest commercially cataloged regioisomer, 2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole, which lacks an acetamide group entirely [1].

Synthetic Intermediate Derivatization Amide Coupling Medicinal Chemistry Building Block

Application Scenarios Where 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (477329-72-9) Offers Demonstrable Procurement Advantage


Kinase-Targeted Medicinal Chemistry: ABL and Tyrosine Kinase Inhibitor Lead Generation

Procurement of 477329-72-9 is strategically justified for kinase drug discovery programs. The 5-(4-fluorobenzylthio)-1,3,4-thiadiazole core has validated binding affinity for ABL kinase (Ki = 100 nM for a closely related analog) [1], and class-level SAR confirms that electron-withdrawing benzylthio substituents are essential for cytotoxicity in cancer cell lines [2]. The target compound's primary acetamide handle permits parallel library synthesis of N-acyl, N-sulfonyl, and N-alkyl derivatives to explore potency and selectivity against a panel of tyrosine kinases, a synthetic route that N-substituted acetamide analogs cannot accommodate.

Agrochemical Discovery: Cyanobacterial Algicide Development Targeting Cy-FBP/SBPase

The thiadiazole-bridged thioacetamide chemotype has demonstrated potent inhibition of cyanobacterial photosynthesis (Cy-FBP/SBPase IC₅₀ = 6.7 μM, Synechocystis EC₅₀ = 7.7 μM) [3]. 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide, with its 4-fluorobenzylthio group and unsubstituted acetamide, is an ideal starting scaffold for structure-guided optimization of algicidal potency and environmental safety profiles, as established by the Zuo et al. pharmacophore screening workflow [3].

Focused Library Synthesis: Late-Stage Diversification at the Primary Acetamide Node

For laboratories constructing small-molecule screening libraries, 477329-72-9 provides a unique divergent node unavailable in N-substituted acetamide analogs. The free –NH₂ group enables acylation with diverse carboxylic acids, sulfonylation with sulfonyl chlorides, or urea formation with isocyanates, generating three chemically distinct sublibraries from a single commercial building block [4]. Regioisomeric compounds such as the double-benzylthio analog (CAS 477329-15-0) lack this reactive handle entirely, significantly limiting their utility as library starting materials [4].

Anticancer SAR Expansion: MCF-7 Breast Cancer Cell Line Screening

Class-level evidence from the 1,3,4-thiadiazole benzylthio series demonstrates that halogenated benzylthio substituents confer superior cytotoxicity against MCF-7 breast cancer cells compared to electron-donating analogs, with several derivatives outperforming imatinib [2]. The 4-fluorobenzylthio group on 477329-72-9 positions it within the activity-enhancing substituent space defined by this SAR. Researchers can directly benchmark their in-house derivatives against the published MCF-7 data using the target compound as a reference point for the fluoro-substituted chemotype [2].

Quote Request

Request a Quote for 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.